Phenyl(o-tolyl)methanethiol
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Overview
Description
Phenyl(o-tolyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a phenyl group and an o-tolyl group This compound is known for its distinctive odor, which is typical of thiols
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(o-tolyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of o-tolylmagnesium bromide with phenyl disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{S}_2 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{MgBrS}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of o-tolyl chloride with sodium phenylthiolate under controlled conditions to yield the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl(o-tolyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. [ 2 \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + [O] \rightarrow \text{C}_6\text{H}_5\text{S}\text{S}\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{R-X} \rightarrow \text{C}_6\text{H}_5\text{S-R} + \text{HX} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution Reagents: Alkyl halides (R-X), where X is a halogen
Major Products:
Disulfides: Formed through oxidation
Thioethers: Formed through substitution reactions
Scientific Research Applications
Phenyl(o-tolyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl(o-tolyl)methanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can undergo oxidation-reduction reactions, forming disulfides and modulating redox-sensitive pathways. Additionally, the compound can act as a nucleophile, participating in substitution reactions that alter the structure and function of target molecules.
Comparison with Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity due to the absence of aromatic groups.
Ethanethiol (C₂H₅SH): Another simple thiol with distinct physical and chemical properties.
Thiophenol (C₆H₅SH): A thiol with a phenyl group, similar to Phenyl(o-tolyl)methanethiol but lacking the o-tolyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H14S |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
(2-methylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 |
InChI Key |
BPAXNYHYMGVJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)S |
Origin of Product |
United States |
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